An In-depth Technical Guide to O,O-Dimethyl phosphoramidothioate (CAS: 17321-47-0)
An In-depth Technical Guide to O,O-Dimethyl phosphoramidothioate (CAS: 17321-47-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
O,O-Dimethyl phosphoramidothioate, with the Chemical Abstracts Service (CAS) number 17321-47-0, is a significant organophosphorus compound primarily utilized as a key intermediate in the synthesis of potent insecticides, most notably methamidophos and acephate.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, toxicological profile, and mechanism of action. Detailed experimental protocols for its synthesis and for the evaluation of the anticholinesterase activity of its derivatives are presented. Furthermore, this document includes visualizations of key chemical pathways and experimental workflows to facilitate a deeper understanding of its role in synthetic and biological chemistry.
Chemical and Physical Properties
O,O-Dimethyl phosphoramidothioate is a colorless to pale yellow substance that is hygroscopic in nature, necessitating storage under inert atmospheric conditions to maintain its stability.[3] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C2H8NO2PS | [2] |
| Molecular Weight | 141.13 g/mol | [2] |
| Appearance | Colorless to pale yellow substance | [3] |
| Boiling Point | 162.2 °C | [3] |
| Density | 1.283 g/cm³ | [3] |
| Solubility | Slightly soluble in methanol | [3] |
| Stability | Moisture sensitive | [3] |
Synthesis
Industrial Synthesis Pathway
The industrial production of O,O-Dimethyl phosphoramidothioate is a multi-step process that has been optimized for safety and efficiency.[3] The general synthetic route is outlined below.[1][4]
Caption: Industrial synthesis pathway of O,O-Dimethyl phosphoramidothioate.
Experimental Protocol: Laboratory Scale Synthesis
While detailed laboratory-specific protocols are not extensively published, the industrial process can be adapted for laboratory-scale synthesis. The following is a generalized protocol based on the reaction of O,O-dimethyl phosphorochloridothioate with ammonia.
Materials:
-
O,O-dimethyl phosphorochloridothioate
-
Anhydrous solvent (e.g., toluene, benzene, or xylene)
-
Ammonia gas or aqueous ammonium hydroxide
-
Standard laboratory glassware for reactions under inert atmosphere
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve O,O-dimethyl phosphorochloridothioate in an anhydrous aromatic solvent within a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous ammonia gas through the solution or add aqueous ammonium hydroxide dropwise while maintaining a low temperature and vigorous stirring.
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain crude O,O-Dimethyl phosphoramidothioate.
-
The crude product can be further purified by vacuum distillation or column chromatography if necessary.
Mechanism of Action and Biological Activity
O,O-Dimethyl phosphoramidothioate is primarily a precursor to the more biologically active insecticide, methamidophos (O,S-dimethyl phosphoramidothioate).[1] The direct anticholinesterase activity of O,O-Dimethyl phosphoramidothioate is significantly lower than that of its isomer, methamidophos.[5] The toxic effects observed are largely attributed to its in vivo conversion to methamidophos.
Methamidophos is a potent inhibitor of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[6] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses. By inhibiting AChE, methamidophos leads to an accumulation of acetylcholine, resulting in the overstimulation of cholinergic receptors and subsequent disruption of nerve impulse transmission.[6][7][8]
The biochemical degradation of methamidophos can proceed through the cleavage of the P-N bond, followed by hydrolysis at either the P-O or P-S bond.
Caption: Biochemical degradation pathway of methamidophos.
Toxicology
| Route | Species | Value | Reference |
| Inhalation | Rat | LC50: > 14500 µg/m³ / 4h | [2] |
| Oral | - | No data available | [9][10][11] |
| Dermal | - | No data available | [9][10][11] |
To the best of current knowledge, the chemical, physical, and toxicological properties of O,O-Dimethyl phosphoramidothioate have not been thoroughly investigated.[9]
Analytical Methods
The analysis of O,O-Dimethyl phosphoramidothioate and its metabolites can be performed using chromatographic techniques. Gas chromatography (GC) coupled with a mass spectrometer (MS) is a suitable method for its determination.[12] For the analysis of its more polar metabolites, high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is often employed.[13]
Sample Preparation for GC-MS Analysis (General Protocol):
-
Extraction: Samples (e.g., environmental or biological matrices) are extracted with an appropriate organic solvent such as hexane or diethyl ether.
-
Purification: The extract may require a clean-up step, such as column chromatography or further liquid-liquid extraction, to remove interfering substances.
-
Derivatization: For certain metabolites, derivatization may be necessary to increase their volatility for GC analysis.[13]
-
Analysis: The prepared sample is then injected into the GC-MS system for separation and detection.
Experimental Workflow: Acetylcholinesterase Inhibition Assay
To assess the biological activity of O,O-Dimethyl phosphoramidothioate's downstream products like methamidophos, an acetylcholinesterase (AChE) inhibition assay is commonly performed. The following workflow outlines the key steps in such an assay.
Caption: Experimental workflow for an acetylcholinesterase inhibition assay.
Detailed Protocol for AChE Inhibition Assay
This protocol is adapted from standard methods for determining AChE inhibition.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (e.g., methamidophos) and a known inhibitor as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is low (<1%).
-
-
Assay Setup:
-
In a 96-well plate, add phosphate buffer to all wells.
-
Add the AChE solution to all wells except for the blank.
-
Add the different concentrations of the test compound, positive control, or solvent (for the negative control) to the respective wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
-
Reaction Initiation and Measurement:
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately start measuring the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Conclusion
O,O-Dimethyl phosphoramidothioate is a chemical of significant industrial importance, serving as a critical building block for a class of widely used organophosphate insecticides. While its direct biological activity appears to be limited, its role as a precursor to potent acetylcholinesterase inhibitors like methamidophos underscores the need for a thorough understanding of its chemistry and toxicology. This guide provides a foundational resource for researchers and professionals working with this compound, summarizing its key characteristics and providing detailed methodologies for its synthesis and the evaluation of its biological effects through its derivatives. Further research is warranted to fully elucidate its toxicological profile and to develop more comprehensive analytical methods for its detection and quantification.
References
- 1. TW202012422A - Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid - Google Patents [patents.google.com]
- 2. O,O-Dimethyl phosphoramidothioate CAS#: 17321-47-0 [m.chemicalbook.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US10669295B2 - Process for preparation of O,O-dimethyl phosphoramidothioate and N-(methoxy-methylsulfanylphosphoryl) acetamide - Google Patents [patents.google.com]
- 5. Preparation, analysis, and anticholinesterase properties of O,O-dimethyl phosphorothioate isomerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CHOLINESTERASE INHIBITION AND ACETYLCHOLINE ACCUMULATION FOLLOWING INTRACEREBRAL ADMINISTRATION OF PARAOXON IN RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. capotchem.cn [capotchem.cn]
- 10. O,O-Dimethyl phosphoramidothioate Safety Data Sheets(SDS) lookchem [lookchem.com]
- 11. echemi.com [echemi.com]
- 12. O,O-Dimethyl phosphoramidothioate | C2H8NO2PS | CID 87048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
